N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide
Description
N-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-methoxyphenylsulfonyl group at position 1 and a methanesulfonamide moiety at position 6, further modified with an m-tolyl (3-methylphenyl) group. This structure combines aromatic, sulfonyl, and alkyl substituents, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity. For instance, sulfonamides with tetrahydroquinoline or tetrahydroisoquinoline cores are frequently explored as enzyme inhibitors or bioactive agents due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-18-5-3-6-19(15-18)17-32(27,28)25-21-8-13-24-20(16-21)7-4-14-26(24)33(29,30)23-11-9-22(31-2)10-12-23/h3,5-6,8-13,15-16,25H,4,7,14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSANJSOKYKWOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Sulfonyl Group: The tetrahydroquinoline intermediate can be sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Methanesulfonamide Addition: The final step involves the reaction of the sulfonylated tetrahydroquinoline with methanesulfonyl chloride and an appropriate amine to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tetrahydroquinoline moieties.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce sulfide analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl and methanesulfonamide groups could form hydrogen bonds or ionic interactions with biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Compound 1: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()
- Core Structure: Tetrahydroisoquinoline (vs. tetrahydroquinoline in the target compound).
- Substituents : Trifluoroacetyl (electron-withdrawing) and cyclopropylethyl-fluorophenyl (lipophilic).
- Synthesis : Multi-step route involving sulfonation, chlorination, and coupling reactions. The trifluoroacetyl group is introduced via acylation .
- Properties : Likely lower solubility than the target compound due to the trifluoroacetyl group.
Compound 2 : (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()
- Core Structure: Chiral benzhydryl moiety (vs. tetrahydroquinoline in the target).
- Substituents : 4-Methoxyphenyl and naphthyl groups (bulky, aromatic).
- Characterization : High stereochemical purity (99%) confirmed via NMR and HPLC. Optical rotation: [α]D20 +2.5 .
- Activity: Not explicitly stated, but chiral sulfonamides are often used in asymmetric catalysis or as pharmaceuticals .
Compound 3 : N-(4-Methoxyphenyl)benzenesulfonamide ()
- Core Structure: Simple sulfonamide (lacks tetrahydroquinoline).
- Substituents : 4-Methoxyphenyl and benzene rings.
- Crystallography : Crystal structure resolved, revealing planar sulfonamide geometry and hydrogen-bonding networks .
- Bioactivity : Studied for antimicrobial or enzyme-inhibitory properties, typical of sulfonamides .
Functional Group Comparisons
Biological Activity
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroquinoline derivatives, characterized by a sulfonamide group which is known for its biological activity. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives, including our compound of interest. A study evaluating various synthesized tetrahydroquinoline derivatives reported IC50 values for several compounds, demonstrating their potency against cancer cell lines. Notably, certain derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent:
| Compound ID | IC50 (µg/mL) | Comparison with Doxorubicin |
|---|---|---|
| 32 | 2.5 | More potent |
| 25 | 3 | More potent |
| Doxorubicin | 37.5 | Reference |
These findings suggest that derivatives of this compound may possess significant antitumor activity and warrant further investigation in preclinical models .
Anti-inflammatory Effects
The compound's mechanism of action is believed to involve modulation of inflammatory pathways. Research indicates that certain tetrahydroquinoline derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, studies have shown that these compounds can effectively reduce inflammation in models of rheumatoid arthritis and psoriasis by targeting specific pathways such as RORγt .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- RORγt Inhibition : As an inverse agonist of RORγt, the compound modulates Th17 cell activity, which is crucial in autoimmune diseases .
- Enzyme Inhibition : The sulfonamide moiety is known for its inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase .
Case Studies and Clinical Implications
A notable case study involved the administration of a related tetrahydroquinoline derivative in a mouse model of psoriasis. The compound demonstrated significant efficacy at lower doses compared to traditional therapies without adverse effects over a two-week period . This positions this compound as a promising candidate for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
